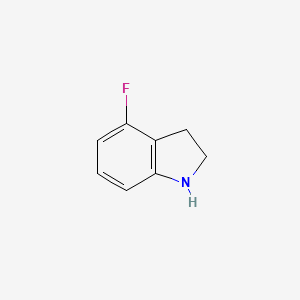

4-Fluoroindoline

CAS No.: 552866-98-5

Cat. No.: VC2239139

Molecular Formula: C8H8FN

Molecular Weight: 137.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 552866-98-5 |

|---|---|

| Molecular Formula | C8H8FN |

| Molecular Weight | 137.15 g/mol |

| IUPAC Name | 4-fluoro-2,3-dihydro-1H-indole |

| Standard InChI | InChI=1S/C8H8FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 |

| Standard InChI Key | CMQOXZRRFDMQKY-UHFFFAOYSA-N |

| SMILES | C1CNC2=C1C(=CC=C2)F |

| Canonical SMILES | C1CNC2=C1C(=CC=C2)F |

Introduction

Physical and Chemical Properties

Predicted Physical Properties

Based on the properties of structurally similar compounds, 4-fluoroindoline would likely possess the following characteristics:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Physical State | Colorless to pale yellow liquid | Based on indoline and 4-fluoroaniline properties |

| Molecular Weight | 137.16 g/mol | Calculated from molecular formula C8H8FN |

| Solubility | Limited solubility in water; soluble in organic solvents | Based on structural features |

| Boiling Point | ~220-240°C (estimated) | Extrapolated from related compounds |

| Density | ~1.1-1.2 g/mL (estimated) | Based on similar fluorinated aromatics |

Chemical Reactivity

4-Fluoroindoline would be expected to exhibit reactivity through:

-

The secondary amine (NH) group, which can participate in nucleophilic substitution reactions, acylation, and alkylation.

-

The aromatic ring system, which can undergo electrophilic aromatic substitution, though the fluorine substituent would direct incoming groups.

-

The C-F bond, which could potentially undergo nucleophilic aromatic substitution under appropriate conditions.

Synthesis Methods

Related Synthesis Information

The preparation of 4-fluoroindole is described in the patent literature (CN103420892A), which could serve as a precursor to 4-fluoroindoline:

"The present invention prepares 4-fluoro indole by taking 2-fluoro-6-nitrotoluene as raw material for the first step, reacting with DMF dimethylacetal (DMF-DMA) to generate compound 3; The second step involves hydro-reduction to generate 4-fluoro indole with enamine condensation simultaneously."

This synthetic pathway could potentially be extended to include a subsequent reduction step to convert 4-fluoroindole to 4-fluoroindoline.

Applications and Uses

Pharmaceutical Applications

Fluorinated heterocycles are widely used in medicinal chemistry due to the unique properties that fluorine imparts to drug molecules, including:

-

Enhanced metabolic stability

-

Increased lipophilicity

-

Altered pKa values

-

Improved binding selectivity with target proteins

4-Fluoroindoline might serve as a valuable building block in pharmaceutical research, similar to how 4-fluoroaniline is "a common building block in medicinal chemistry and related fields" .

Synthetic Intermediates

As with related fluorinated compounds, 4-fluoroindoline could potentially serve as an intermediate in the synthesis of:

-

Agrochemicals (herbicides, pesticides)

-

Advanced materials

-

Specialty chemicals

-

Functional materials with specific electronic or optical properties

Analytical Characterization

Spectroscopic Identification

Based on techniques used for similar compounds, 4-fluoroindoline would likely be characterized using:

-

19F-NMR Spectroscopy: Would show a distinct signal for the fluorine atom, allowing for specific identification as seen with 4-fluoroaniline in metabolic studies .

-

1H-NMR Spectroscopy: Would reveal the distinct pattern of aromatic protons and the saturated ring protons.

-

Mass Spectrometry: Would show a molecular ion peak corresponding to the molecular weight of 137.16 g/mol.

-

IR Spectroscopy: Would display characteristic bands for N-H stretching, C-F stretching, and aromatic C-H stretching.

Metabolism and Environmental Fate

Research on 4-fluoroaniline metabolism in earthworms showed "dose-dependent metabolism. At high doses (leading to mortality within 24 h) one predominant metabolite was observed, which was identified as the N-β-glucoside conjugate. At lower dose levels, the predominant metabolite was the γ-glutamyl conjugate" .

Similar conjugation pathways might be expected for 4-fluoroindoline, with potential metabolism occurring at the nitrogen atom or through defluorination processes.

Research Gaps and Future Directions

Identified Knowledge Gaps

The current literature appears to have significant gaps regarding:

-

Specific synthetic routes to 4-fluoroindoline

-

Detailed physical and chemical characterization data

-

Biological activity and toxicological profiles

-

Environmental persistence and degradation pathways

Recommended Research Priorities

Future research efforts should focus on:

-

Development of efficient and scalable synthetic methods

-

Comprehensive physical and chemical characterization

-

Evaluation of biological activities and potential applications in drug discovery

-

Assessment of environmental impact and biodegradability

-

Exploration of structure-activity relationships with related fluorinated heterocycles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume